Sodium 3-methyl-2-oxo(3-~2~H)butanoate
Overview
Description
Sodium 3-methyl-2-oxo(3-~2~H)butanoate: This compound is a key intermediate in the metabolism of branched-chain amino acids and is used in various biochemical and industrial applications .
Mechanism of Action
Target of Action
Sodium 3-methyl-2-oxo(3-~2~H)butanoate, also known as Sodium;3-deuterio-3-methyl-2-oxobutanoate, is a precursor of pantothenic acid in Escherichia coli . Pantothenic acid, also known as vitamin B5, is an essential nutrient for many organisms and plays a crucial role in the synthesis of coenzyme-A (CoA), a key player in energy metabolism .
Mode of Action
The compound interacts with its target, the metabolic pathways of Escherichia coli, by being converted into pantothenic acid . This conversion is a crucial step in the biosynthesis of CoA, which is involved in various metabolic pathways, including the Krebs cycle .
Biochemical Pathways
The compound affects the pantothenic acid biosynthesis pathway, leading to the production of CoA . CoA is a central molecule in metabolism, involved in carbohydrate, protein, and fat metabolism. It plays a key role in energy production through the Krebs cycle and fatty acid oxidation, and it is also involved in the synthesis of various biomolecules .
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability
Result of Action
The primary result of the action of this compound is the production of pantothenic acid, which is then used in the synthesis of CoA . This leads to the regulation of various metabolic processes, including energy production and the synthesis of essential biomolecules .
Action Environment
The action of this compound is influenced by the metabolic environment of the organism. In Escherichia coli, the compound is converted into pantothenic acid, a process that may be influenced by various factors such as the availability of other metabolites, the activity of enzymes involved in the pathway, and the overall metabolic state of the organism
Biochemical Analysis
Biochemical Properties
Sodium 3-methyl-2-oxo(3-~2~H)butanoate plays a significant role in biochemical reactions. It enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids . It also causes an early decline of ornithine along with a late augmentation of plasma arginine . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
It is known to induce convulsions through GABAergic and glutamatergic mechanisms in rats
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is known to induce convulsions in rats
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of pantothenic acid in Escherichia coli . The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are not specified in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-methyl-2-oxo(3-~2~H)butanoate can be synthesized through the decarboxylation of 3-methyl-2-oxobutanoic acid. The reaction typically involves heating the acid in the presence of a base, such as sodium hydroxide, to produce the sodium salt .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose using genetically engineered microorganisms, such as Corynebacterium glutamicum, which are capable of producing high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methyl-2-oxo(3-~2~H)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce 3-methyl-2-oxobutanoic acid.
Reduction: It can be reduced to form 3-methyl-2-hydroxybutanoic acid.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: 3-methyl-2-oxobutanoic acid.
Reduction: 3-methyl-2-hydroxybutanoic acid.
Substitution: Corresponding metal salts of 3-methyl-2-oxobutanoic acid.
Scientific Research Applications
Biology: In biological research, this compound is used to study the metabolism of branched-chain amino acids and their role in cellular processes .
Medicine: It is used in the development of treatments for metabolic disorders, such as maple syrup urine disease, which involves defects in the metabolism of branched-chain amino acids .
Comparison with Similar Compounds
- Sodium 3-methyl-2-oxobutanoate-13C5
- Sodium 3-methyl-2-oxobutanoate-13C4,d4
- Sodium 3-methyl-2-oxobutanoate-d7
- Sodium 3-methyl-2-oxobutanoate-13C,d4
Uniqueness: Sodium 3-methyl-2-oxo(3-~2~H)butanoate is unique due to its role as a key intermediate in the metabolism of branched-chain amino acids and its applications in various fields, including chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
sodium;3-deuterio-3-methyl-2-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i3D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBZDCJCRFGKA-RFQDWOGUSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)C(=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675985 | |
Record name | Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360769-16-0 | |
Record name | Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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